![molecular formula C9H6Cl2N2O B2368678 1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone CAS No. 1501700-62-4](/img/structure/B2368678.png)

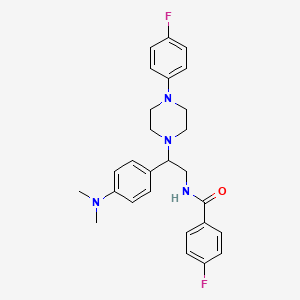

1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied due to its importance as a bioactive scaffold . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions .Aplicaciones Científicas De Investigación

Antimicrobial Activities

- Synthesis and Antimicrobial Activity : A compound structurally related to 1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone, specifically 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, showed significant antimicrobial activity. This highlights the potential use of similar compounds in antimicrobial applications (Salimon, Salih, & Hussien, 2011).

Synthesis of New Compounds

- Synthesis of Heterocyclic Compounds : The synthesis of various derivatives involving similar compounds, like 1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone, has been reported. These compounds have shown moderate antifungal activity, indicating their potential in developing new pharmaceuticals (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).

Catalytic Behavior

- Catalysis in Polymerization : A study involving 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone was conducted to explore its use in forming complexes with iron(II) and cobalt(II) dichloride. These complexes exhibited good catalytic activities for ethylene reactivity, indicating potential applications in industrial catalysis (Sun et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of 1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .

Mode of Action

1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone interacts with PI3K, inhibiting its activity . This inhibition disrupts the PI3K signalling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .

Biochemical Pathways

The compound affects the PI3K-AKT pathway . Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that plays a key role in the PI3K signalling pathway . Abnormal activation of the PI3K-AKT pathway is often identified as a major factor resulting in tumorigenesis, progression, and poor prognosis .

Result of Action

The inhibition of PI3K by 1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone can lead to cell cycle arrest at the G2/M phase and induce cell apoptosis . This can result in the inhibition of tumor cell growth and proliferation .

Propiedades

IUPAC Name |

1-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-5(14)8-4-13-3-6(10)2-7(11)9(13)12-8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBDBPXMEGLGKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN2C=C(C=C(C2=N1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)

![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)

![[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2368609.png)

![2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2368613.png)

![(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B2368614.png)

![tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B2368617.png)